3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone
Description
3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone is a sulfonyl-substituted propanone derivative characterized by a 4-chlorophenylsulfonyl group and a 4-fluorophenyl ketone moiety. The fluorine and chlorine substituents enhance lipophilicity and may contribute to metabolic stability.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGRIWROHCTKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroacetophenone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzenesulfonyl chloride+4-FluoroacetophenoneBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound features a propanone backbone with a sulfonyl group attached to a chlorophenyl and a fluorophenyl group, which contributes to its unique properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with sulfonyl groups exhibit promising anticancer activity. Studies have shown that derivatives of sulfonyl-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific structure of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone may enhance its efficacy against certain cancer cell lines, making it a candidate for further investigation in drug development.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry investigated the effects of sulfonyl derivatives on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.
Organic Synthesis
Building Block for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Reaction Examples
| Reaction Type | Product Example | Reference |
|---|---|---|
| Nucleophilic Substitution | Various substituted propanones | Synthetic Communications |
| Coupling Reactions | Biologically active compounds | Journal of Organic Chemistry |
Material Science
Potential Use in Polymers
Recent studies have explored the incorporation of sulfonyl-containing compounds into polymer matrices to improve their thermal stability and mechanical properties. The unique electronic properties imparted by the chlorophenyl and fluorophenyl groups can enhance the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl/Aryl Groups
Functional Group Replacements
Crystallographic and Conformational Analysis
- Dihedral Angles: In chalcone analogs (e.g., (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and crystal packing .
- Hydrogen Bonding : Sulfonyl oxygen atoms can act as hydrogen-bond acceptors, facilitating interactions in crystal lattices or with biological targets. In contrast, sulfanyl or alkyl substituents lack this capability .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 326.77 | ~3.5 | 4 (SO₂, CO) | 0 |
| 1-(4-Chlorophenyl)-3-tosylpropan-1-one | 322.81 | ~3.2 | 3 (SO₂, CO) | 0 |
| Aldi-4 | 297.22 | ~2.8 | 2 (CO, NH⁺) | 1 (NH⁺) |
Biological Activity
The compound 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone , also known by its CAS number 477334-20-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₂ClFO₃S
- Molecular Weight : 326.77 g/mol
- CAS Number : 477334-20-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorophenylacetone under basic conditions. The resulting product is purified through recrystallization or chromatography techniques.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, compounds bearing similar sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
Antifungal Activity
In vitro studies have indicated that certain derivatives exhibit promising antifungal properties against pathogenic fungi, suggesting a potential application in treating fungal infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds related to this structure have shown strong inhibitory effects, which could be beneficial in treating neurodegenerative diseases .
- Urease : Significant inhibition was observed, indicating potential applications in managing urease-related disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the synthesized derivatives showed effective inhibition against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .
- Crystallographic Analysis : Detailed crystallographic studies provided insights into the molecular structure and interactions of the compound, which are crucial for understanding its biological mechanisms .
- Docking Studies : Molecular docking simulations have elucidated the interaction profiles of the compound with various target proteins, reinforcing its pharmacological potential .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone, and how can reaction conditions be optimized?
The synthesis typically involves sequential Friedel-Crafts acylation and sulfonylation.
- Step 1 : Introduce the 4-fluorophenylpropanone moiety via Friedel-Crafts acylation of 4-fluorobenzene using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C .
- Step 2 : Sulfonylate the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at room temperature to minimize side reactions .
- Optimization : Use continuous flow reactors for better temperature control and reduced byproduct formation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the aromatic substitution patterns (e.g., deshielding of protons adjacent to sulfonyl and ketone groups) and quantify diastereomeric ratios if applicable .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular weight (C₁₅H₁₂ClFO₃S, calc. 326.01) and detect fragmentation patterns .
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>98%) and resolve sulfonylation byproducts .
Q. How do storage conditions impact the compound’s stability, and what precautions are necessary?
- Stability : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent ketone oxidation or sulfonyl group hydrolysis .
- Handling : Use gloveboxes for weighing to avoid moisture absorption. Conduct periodic FT-IR checks (peak at ~1350 cm⁻¹ for S=O bond integrity) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl and fluorophenyl groups in cross-coupling reactions?
- Sulfonyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the chlorophenyl ring. It also stabilizes transition states in nucleophilic aromatic substitutions .
- Fluorophenyl Group : The fluorine atom enhances electron deficiency via inductive effects, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids. DFT studies show a lowered LUMO energy (–1.8 eV) at the ketone carbonyl, promoting nucleophilic attacks .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The sulfonyl group forms hydrogen bonds with Arg105, while the fluorophenyl moiety engages in π-π stacking with Phe87 .
- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD < 2 Å for the enzyme-ligand complex .
Q. How can researchers resolve contradictions in reported spectral data or biological activity?
- Case Example : Discrepancies in ¹³C NMR chemical shifts (e.g., ketone carbonyl at 205–210 ppm vs. 195–200 ppm) may arise from solvent polarity or impurities. Validate via:
- Comparative Analysis : Run spectra in deuterated DMSO and CDCl₃ to assess solvent effects .
- Impurity Profiling : Use LC-MS to identify common byproducts like 3-[(4-chlorophenyl)thio] derivatives (m/z 294.03) .
- Biological Replicates : Test cytotoxicity (e.g., MTT assay) in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
